molecular formula C13H12ClNO B2783965 2-Chloro-N-2-naphthylpropanamide CAS No. 731012-04-7

2-Chloro-N-2-naphthylpropanamide

Cat. No.: B2783965
CAS No.: 731012-04-7
M. Wt: 233.7
InChI Key: VQEZZXHQBPMGBK-UHFFFAOYSA-N
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Description

2-Chloro-N-2-naphthylpropanamide is an organic compound with the molecular formula C13H12ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group and a naphthyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-2-naphthylpropanamide typically involves the reaction of 2-naphthylamine with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processing techniques to enhance safety and productivity. The process includes the use of optimized reaction conditions and scalable methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-2-naphthylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-2-naphthylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-2-naphthylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(p-tolyl)propanamide
  • 2-Chloro-N-(4-methylphenyl)propanamide

Uniqueness

2-Chloro-N-2-naphthylpropanamide is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

IUPAC Name

2-chloro-N-naphthalen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZZXHQBPMGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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